2-(TERT-BUTYLDIMETHYLSILYL)PHENOL

Description

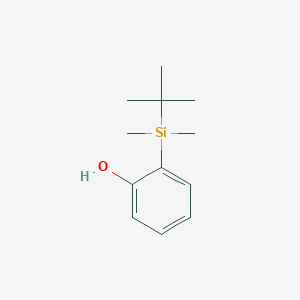

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20OSi/c1-12(2,3)14(4,5)11-9-7-6-8-10(11)13/h6-9,13H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHZEIGCCAXUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512861 | |

| Record name | 2-[tert-Butyl(dimethyl)silyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82772-29-0 | |

| Record name | 2-[tert-Butyl(dimethyl)silyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 2 Tert Butyldimethylsilyl Phenol Derivatives

Cleavage and Deprotection Strategies of Tert-Butyldimethylsilyl Phenolic Ethers

Acid-Catalyzed Hydrolysis Protocols

Acid-catalyzed hydrolysis is a common method for the deprotection of TBDMS ethers. The mechanism generally involves protonation of the ether oxygen, followed by nucleophilic attack by a solvent molecule (e.g., water or alcohol) or another nucleophile present in the reaction mixture. echemi.com The rate of acidic cleavage is influenced by the steric hindrance around the silicon atom. wikipedia.org

Various acidic reagents can be employed for this purpose. For instance, a catalytic amount of acetyl chloride in dry methanol (B129727) has been shown to effectively deprotect TBDMS ethers. organic-chemistry.orgresearchgate.net This method is believed to proceed via the in situ generation of dry hydrochloric acid. researchgate.net Other acidic catalysts include camphorsulfonic acid (CSA) and p-toluenesulfonic acid (p-TsOH), which can selectively deprotect primary TBDMS ethers in the presence of secondary ones. echemi.comwikipedia.org Formic acid has also been utilized for the chemoselective deprotection of triethylsilyl (TES) ethers in the presence of TBDMS ethers. nih.gov While generally effective, acidic hydrolysis may not be suitable for substrates containing acid-labile functional groups. researchgate.net

Table 1: Acid-Catalyzed Deprotection of TBDMS Ethers

| Acidic Reagent | Solvent | Conditions | Selectivity/Remarks | Reference |

|---|---|---|---|---|

| Acetyl Chloride (catalytic) | Methanol | 0°C to RT | Effective for various TBDMS ethers, including those on carbohydrates and nucleosides. Tolerates many other protecting groups. | organic-chemistry.orgresearchgate.net |

| Camphorsulfonic Acid (CSA) | Methanol/DCM | -20°C or 0°C | Deprotects primary TBDMS groups faster than secondary ones. | echemi.comwikipedia.org |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol | 0°C | Used for selective deprotection. | echemi.comgelest.com |

| Formic Acid | Methanol or Dichloromethane | RT | Selectively deprotects TES ethers in the presence of TBDMS ethers. | nih.gov |

| Acetic Acid/THF/Water | - | RT | A slow but highly selective method. | wikipedia.org |

Fluoride-Mediated Desilylation (e.g., TBAF, KF)

Fluoride (B91410) ions are highly effective reagents for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluoride bond. nih.gov The most commonly used fluoride source is tetra-n-butylammonium fluoride (TBAF). iwu.edu The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate, which then fragments to release the alkoxide. organic-chemistry.orgyoutube.com

TBAF is typically used in a solvent like tetrahydrofuran (B95107) (THF). gelest.comchemspider.com However, the basicity of TBAF can sometimes lead to side reactions with base-sensitive substrates. iwu.educhemspider.com To mitigate this, TBAF can be buffered with acetic acid. wikipedia.orgchemspider.com Other fluoride sources like potassium fluoride (KF) are also employed. nih.govrsc.org For instance, KF in tetraethylene glycol can selectively cleave phenolic silyl (B83357) ethers in the presence of alcoholic silyl ethers at room temperature. rsc.org A combination of KF·2H₂O and chlorotrimethylsilane (B32843) (TMSCl) in acetonitrile (B52724) provides a mild and efficient method for desilylation. organic-chemistry.org Potassium bifluoride (KHF₂) in methanol has been shown to be a mild and selective reagent for the deprotection of phenolic TBDMS ethers. nih.gov

Table 2: Fluoride-Mediated Deprotection of TBDMS Phenolic Ethers

| Fluoride Reagent | Solvent/Conditions | Selectivity/Remarks | Reference |

|---|---|---|---|

| TBAF | THF, RT | Common and effective, but can be basic. | gelest.comchemspider.com |

| TBAF/Acetic Acid | THF, RT | Buffered to reduce basicity, allowing for more selective deprotections. | wikipedia.orgchemspider.comthieme-connect.com |

| KF | Tetraethylene glycol, RT | Selectively cleaves phenolic silyl ethers in the presence of alcoholic silyl ethers. | rsc.org |

| KF·2H₂O/TMSCl | Acetonitrile, RT | Mild, efficient, and chemoselective. | organic-chemistry.org |

| KHF₂ | Methanol, RT | Mild and selective for phenolic TBDMS ethers. | nih.gov |

Base-Mediated Cleavage (e.g., KOH, LiCl, Cs₂CO₃, NaCN)

While TBDMS ethers are generally stable to basic conditions, certain strong bases or specific base/solvent combinations can effect their cleavage. organic-chemistry.org For example, potassium hydroxide (B78521) (KOH) in ethanol (B145695) has been used for the desilylation of phenolic TBDMS ethers. nih.gov A combination of lithium chloride (LiCl) in aqueous dimethylformamide (DMF) can selectively cleave TBDMS ethers in the presence of tert-butyldiphenylsilyl (TBDPS) ethers. researchgate.net

Cesium carbonate (Cs₂CO₃) in wet DMF is another effective reagent for this transformation. nih.gov Sodium cyanide (NaCN) in ethanol has been reported as a mild, efficient, and selective catalyst for the deprotection of aryl TBDMS ethers, even in the presence of alkyl silyl ethers. scielo.br The rate of cleavage is enhanced by electron-withdrawing groups on the aromatic ring. scielo.br Sodium phosphate (B84403) (Na₃PO₄·12H₂O) in DMF has also been used for the chemoselective deprotection of aryl TBDMS ethers. ingentaconnect.com

Table 3: Base-Mediated Deprotection of TBDMS Phenolic Ethers

| Base/Reagent | Solvent/Conditions | Selectivity/Remarks | Reference |

|---|---|---|---|

| KOH | Ethanol | Effective for phenolic TBDMS ethers. | nih.gov |

| LiCl/H₂O | DMF, 90°C | Selectively cleaves TBDMS in the presence of TBDPS ethers. | researchgate.net |

| Cs₂CO₃ | Wet DMF | Effective for desilylation. | nih.gov |

| NaCN (catalytic) | Ethanol | Mild, efficient, and selective for aryl TBDMS ethers over alkyl TBDMS ethers. | scielo.br |

| Na₃PO₄·12H₂O | DMF, RT | Chemoselective for aryl TBDMS ethers. | ingentaconnect.com |

Metal Salt-Catalyzed Desilylation (e.g., ZrCl₄, Iron)

Various metal salts have been found to catalyze the cleavage of TBDMS ethers under mild conditions. Zirconium(IV) chloride (ZrCl₄) has been reported as an efficient catalyst for the selective deprotection of TBDMS ethers, leaving acid- and base-sensitive groups unaffected. researchgate.netresearchgate.net Iron(III) tosylate is another inexpensive and non-corrosive catalyst that can be used for the deprotection of TBDMS, TES, and TIPS ethers, with phenolic TBDMS ethers and TBDPS ethers remaining intact under the reaction conditions. iwu.eduresearchgate.net Sodium tetrachloroaurate(III) dihydrate has been shown to be a mild and selective catalyst for the removal of aliphatic TBS ethers in the presence of aromatic TBS ethers. organic-chemistry.org Indium(III) chloride in refluxing aqueous acetonitrile selectively deprotects alkyl TBDMS ethers while leaving many other functional groups untouched. rsc.org

Table 4: Metal Salt-Catalyzed Deprotection of TBDMS Ethers

| Metal Salt | Solvent/Conditions | Selectivity/Remarks | Reference |

|---|---|---|---|

| ZrCl₄ | - | Selective deprotection, tolerates acid- and base-sensitive groups. | researchgate.netresearchgate.net |

| Iron(III) Tosylate | Methanol | Chemoselective for TBDMS, TES, and TIPS ethers over phenolic TBDMS and TBDPS ethers. | iwu.eduresearchgate.net |

| Sodium Tetrachloroaurate(III) Dihydrate | Methanol, RT | Selective for aliphatic TBS ethers over aromatic TBS ethers. | organic-chemistry.org |

| Indium(III) Chloride | Aqueous Acetonitrile, Reflux | Selective for alkyl TBDMS ethers. | rsc.org |

Solid-Supported Reagents in Desilylation (e.g., PMA/SiO₂, SO₃H Silica (B1680970) Gel, Neutral Alumina)

The use of solid-supported reagents in organic synthesis offers several advantages, including simplified product purification through filtration. sopachem.comnih.gov Several solid-supported reagents have been developed for the desilylation of TBDMS ethers. Phosphomolybdic acid (PMA) supported on silica gel (PMA/SiO₂) is an efficient and chemoselective catalyst for the mild deprotection of TBDMS ethers, tolerating a wide range of other functional groups. organic-chemistry.org The catalyst and solvent can also be recovered and recycled. organic-chemistry.org

Sulfonic acid-functionalized nanoporous silica has been shown to effectively catalyze the deprotection of alcoholic TBDMS ethers in methanol. researchgate.net This catalyst exhibits high thermal stability and can be reused multiple times without a significant loss of activity. researchgate.net It can also be used to deprotect TBDMS ethers of alcohols in the presence of phenolic TBDMS ethers. researchgate.net Neutral alumina (B75360) has also been reported as a reagent for TBDMS deprotection.

Table 5: Solid-Supported Reagents for TBDMS Desilylation

| Solid-Supported Reagent | Conditions | Selectivity/Remarks | Reference |

|---|---|---|---|

| PMA/SiO₂ | - | Efficient and chemoselective, catalyst and solvent are recyclable. | organic-chemistry.org |

| Sulfonic Acid-Functionalized Nanoporous Silica | Methanol | Highly stable and reusable, selective for alcoholic over phenolic TBDMS ethers. | researchgate.net |

Chemoselective Desilylation Protocols in Multifunctional Molecules

In the synthesis of complex molecules containing multiple hydroxyl groups protected with different silyl ethers, chemoselective deprotection is crucial. gelest.comorganic-chemistry.orgrsc.org The selectivity of desilylation can often be controlled by carefully choosing the reagents and reaction conditions.

For instance, it is possible to selectively deprotect a primary TBDMS ether in the presence of a secondary TBDMS ether using acidic conditions. gelest.com Conversely, fluoride-based reagents can sometimes show the opposite selectivity, depending on the steric environment. gelest.com The selective cleavage of TBDMS ethers in the presence of TBDPS ethers is a common requirement in organic synthesis. This can be achieved using reagents like iron(III) tosylate, which leaves TBDPS ethers untouched. iwu.edu Similarly, a combination of water and lithium chloride in DMF at 90°C has been used for this purpose. researchgate.net The selective deprotection of phenolic TBDMS ethers in the presence of alcoholic TBDMS ethers can be achieved using reagents like KHF₂ in methanol or KF in tetraethylene glycol. nih.govrsc.org A 50% aqueous methanolic solution of Oxone selectively cleaves primary TBDMS ethers, with phenolic TBDMS ethers reacting at a much slower rate. organic-chemistry.org A mild method for the selective deprotection of primary allylic and homoallylic, primary benzylic, and aryl TBDMS ethers using water and DMSO at 90°C has also been reported, leaving other primary and secondary TBDMS ethers intact. capes.gov.br

Further Functionalization and Derivatization from the Silyloxy Moiety

The tert-butyldimethylsilyloxy group, often considered a simple protecting group, offers a versatile platform for further chemical transformations. Beyond its role in shielding the phenolic oxygen, this moiety can be directly converted into other functional groups or participate in sophisticated catalytic reactions, expanding the synthetic utility of 2-(tert-butyldimethylsilyl)phenol derivatives.

Direct Conversion to Other Organic Functionalities without Prior Deprotection

A significant advantage in synthetic chemistry is the ability to convert a protected group directly into another functionality without a separate deprotection step. This approach enhances efficiency by reducing the number of synthetic operations.

The tert-butyldimethylsilyloxy group can be directly transformed into various ester functionalities.

Trichloroacetates: The conversion of a tert-butyldimethylsilyl (TBS) ether to a trichloroacetate (B1195264) ester has been reported. gelest.com

Acetates: Several methods exist for the direct conversion of silyl ethers to acetates. One such method involves the use of acetic anhydride (B1165640) with a bismuth(III) catalyst. gelest.com Bismuth(III) chloride, triflate, and trifluoroacetate (B77799) have all demonstrated high yields in this transformation. gelest.com Another approach utilizes acetic anhydride in the presence of HF•pyr for the direct conversion of primary and secondary TBS ethers to their corresponding acetates. gelest.com However, it is noted that phenolic TBS ethers react poorly under conditions employing Cu(II) triflate as a catalyst. gelest.com

Benzoates: Similar to acetate (B1210297) formation, benzoates can be synthesized directly from silyl ethers using benzoic anhydride. gelest.com

The direct conversion of silyl ethers to various organic functionalities is a testament to the versatility of this protecting group beyond its primary shielding role.

Aryl tosylates are valuable intermediates in organic synthesis, often used in cross-coupling reactions. The direct conversion of a silyl ether to a tosylate provides a streamlined approach to these important molecules. A high-yielding, one-step conversion of silyl ethers, including TMS, TES, and TBS ethers, to the corresponding tosylate is achieved by reacting the silyl ether with tosyl fluoride in the presence of DBU as a catalyst. gelest.com The use of fluoride in this reaction is crucial for its success, as reactions with tosyl chloride show poor conversion rates. gelest.com

Carbon-Oxygen Bond Activation and Cross-Coupling Reactions

The typically inert carbon-oxygen bond of the silyloxy group can be activated and utilized in cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Nickel catalysis has emerged as a powerful method for the activation of otherwise unreactive C–O bonds in aryl ethers for cross-coupling reactions. acs.org This approach provides an alternative to the more traditional use of aryl halides and triflates. While palladium catalysis is also used, nickel catalysis presents distinct advantages, including its ability to react with a broader range of substrates and its lower cost. youtube.com

Research has demonstrated the effectiveness of nickel catalysts in the cross-coupling of aryl silyl ethers. rsc.orgnih.gov For instance, nickel-catalyzed cross-coupling reactions of aryl(trialkyl)silanes with aryl chlorides and tosylates have been successfully developed. rsc.org The mechanism of these reactions is thought to involve the oxidative addition of the aryl ether to a Ni(0) complex, followed by transmetalation and reductive elimination. acs.org However, the mechanistic details, particularly the mode of C(aryl)-O bond activation, are still under investigation, with oxidative addition being a plausible but not fully verified pathway. acs.org

The choice of ligand is critical for the success of these reactions. Ligands such as DPEphos and dppbz have been employed in nickel-catalyzed C-S cross-coupling of sterically hindered aryl triflates, demonstrating the importance of ligand design in overcoming steric challenges. rsc.org

Silyl Group Migration Phenomena

Silyl group migrations are well-documented phenomena in organosilicon chemistry, often referred to as Brook rearrangements. wikipedia.org These migrations can occur between various atoms and are influenced by thermal, photolytic, or catalytic conditions. wikipedia.org In the context of this compound derivatives, silyl group migration can lead to the formation of new isomers and has significant implications for reaction outcomes.

The migration of a silyl group can occur in several ways, including:

gelest.comrsc.org-Migration: This involves the movement of the silyl group from an adjacent atom. Anionic rearrangements are the most common type of Brook rearrangement, often initiated by deprotonation to form an alkoxide that then attacks the silicon atom. wikipedia.org

gelest.comresearchgate.net-Migration: This involves the silyl group moving from a carbon atom to an oxygen atom over a four-atom system. Such migrations have been observed in various contexts, including retro- gelest.comresearchgate.net-Brook rearrangements of 3-silyl allyloxysilanes. rsc.org

gelest.comresearchgate.net-Migration: Radical 1,5 phenyl migration reactions from silicon in diarylsilyl ethers to carbon-centered radicals have been shown to be highly diastereoselective. nih.gov

These migrations can be either intramolecular or intermolecular. researchgate.net For example, an unusual intermolecular silyl migration has been observed in the sodium hydride-promoted O-alkylation of 2-[(4-t-butyldimethylsilyloxy)phenyl]ethan-1-ol. researchgate.net The stereochemistry of the migration is also a key aspect, with migration at a chiral silicon center often proceeding with retention of configuration, while inversion can occur at a chiral carbon center. wikipedia.org

The study of silyl group migration is crucial for understanding and predicting the reactivity of silylated compounds, and it can be harnessed as a tool for the stereocontrolled synthesis of complex molecules. purdue.edu

Spectroscopic Data for this compound Remains Elusive in Public Databases

A comprehensive review of public scientific databases and chemical literature has revealed a significant lack of available experimental spectroscopic data for the specific chemical compound This compound . This compound is a member of the ortho-silylated phenol (B47542) family, where a tert-butyldimethylsilyl group is directly bonded to the carbon atom at the 2-position of the phenol ring.

Despite targeted searches for its analytical characterization, specific and verified data for its Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectra are not readily accessible. This includes detailed information that would be required for a full analysis, such as:

¹H NMR: Chemical shifts, coupling constants, and signal multiplicities for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl and dimethylsilyl groups.

¹³C NMR: Chemical shifts for the aromatic carbons, the carbon bearing the silyl group, the carbon bearing the hydroxyl group, and the carbons of the tert-butyldimethylsilyl moiety.

²⁹Si NMR: The characteristic chemical shift for the silicon atom in this specific chemical environment.

Advanced 2D NMR: Data from techniques like Heteronuclear Multiple Quantum Coherence (HMQC) or Diffusion-Ordered Spectroscopy (DOSY) that would confirm the connectivity and spatial relationships within the molecule.

FT-IR: Specific vibrational frequencies for key functional groups, such as the O-H stretch of the phenolic hydroxyl group and the various C-H, C-C, and C-Si bond vibrations.

It is important to distinguish This compound from its more common isomer, tert-butyldimethyl(phenoxy)silane . In the latter, the tert-butyldimethylsilyl group is attached to the oxygen atom of the phenol (an O-Si bond), serving as a protecting group for the hydroxyl functionality. This O-silylated isomer is widely used in organic synthesis, and its spectroscopic data are well-documented.

Consequently, without access to primary research detailing the synthesis and characterization of this compound, a detailed article with the required spectroscopic data tables and in-depth analysis as per the requested outline cannot be generated at this time. Further investigation into specialized chemical synthesis literature would be necessary to uncover this information.

Advanced Spectroscopic and Analytical Characterization of Ortho Silylated Phenols

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of analytes, providing conclusive evidence of a compound's identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) is critical for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For 2-(tert-butyldimethylsilyl)phenol, the molecular formula is C₁₂H₂₀OSi. HRMS instruments, such as Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) with exceptional accuracy. acs.org

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ²⁸Si). msu.edusisweb.comsisweb.com

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀OSi |

| Theoretical Exact Mass | 208.1334 Da |

| Measured Exact Mass (Example) | Typically within 5 ppm of theoretical |

This high level of mass accuracy allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas, providing definitive structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation for Volatility Enhancement

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Phenols themselves can be analyzed directly, but their polarity can lead to poor peak shape and tailing on standard GC columns. Silylation, the process of replacing the acidic proton of the hydroxyl group with a silyl (B83357) group, is a common derivatization technique to enhance volatility and improve chromatographic performance. springernature.comresearchgate.net In the case of this compound, the silyl group is already integral to the molecule's structure, making it well-suited for GC-MS analysis without further derivatization.

The mass spectrum of a silylated phenol (B47542) is often characterized by a prominent fragment resulting from the loss of a tert-butyl group ([M-57]⁺). researchgate.netresearchgate.net This fragmentation is a hallmark of tert-butyldimethylsilyl ethers and related compounds. nih.gov The [M-57]⁺ ion is often the base peak in the spectrum, providing a reliable diagnostic tool for identifying TBDMS-containing compounds. researchgate.net

Table 2: Characteristic GC-MS Fragmentation Ions for TBDMS-Phenols

| Ion Fragment | Description | Typical m/z for this compound |

| [M]⁺ | Molecular Ion | 208 |

| [M-15]⁺ | Loss of a methyl group (CH₃) | 193 |

| [M-57]⁺ | Loss of a tert-butyl group (C(CH₃)₃), often the base peak. researchgate.netresearchgate.net | 151 |

| m/z 75, 73 | Fragments characteristic of the dimethylsilyl moiety. researchgate.net | 75, 73 |

This predictable fragmentation pattern, combined with the retention time from the gas chromatograph, allows for highly confident identification of the analyte in complex mixtures. biomedpharmajournal.orgdphen1.com

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its conjugated systems and optical properties. acs.orgnih.gov

UV-Visible Spectroscopy for Optical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For phenolic compounds, the absorption bands are typically due to π → π* transitions within the aromatic ring. rsc.org

The introduction of the ortho-tert-butyldimethylsilyl group can influence the electronic structure and thus the UV-Vis spectrum. While a specific spectrum for this compound is not widely published, data from related compounds like 2-tert-butylphenol (B146161) and 2,6-di-tert-butylphenol (B90309) can provide insight. nih.govnist.gov The substitution on the aromatic ring can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). researchgate.net For example, 2-tert-butylphenol in alcohol exhibits absorption maxima at approximately 216 nm, 271 nm, and 277 nm. nih.gov The ortho-silylation is expected to result in a similar profile.

Table 3: Representative UV-Visible Absorption Data for Substituted Phenols

| Compound | Solvent | λmax (nm) |

| 2-tert-Butylphenol nih.gov | Alcohol | 216, 271, 277 |

| 4-tert-Butylphenol nist.gov | Heptane | 227, 278, 284 |

| 2,6-di-tert-Butylphenol nist.gov | Hexane | 276 |

The precise λmax and molar absorptivity values for this compound would require experimental measurement but are expected to fall within the typical range for substituted phenols.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

While the specific crystal structure of this compound is not publicly available in crystallographic databases as of this writing, numerous structures of related silylated phenols and other tert-butyldimethylsilyl-containing compounds have been reported. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net These studies confirm the tetrahedral geometry around the silicon atom and provide precise bond lengths and angles for the TBDMS group and its attachment to other molecular frameworks. nih.gov For a definitive structural analysis of this compound, obtaining a single crystal suitable for X-ray diffraction would be a necessary step.

Mechanistic Investigations and Computational Studies on Silylation and Desilylation Processes

Elucidation of Reaction Mechanisms in Silylation

The silylation of phenols, a fundamental process for protecting hydroxyl groups, involves the reaction of a phenol (B47542) with a silylating agent, typically a silyl (B83357) halide or triflate, in the presence of a base. organic-chemistry.org The mechanism hinges on the nucleophilic character of the phenolic oxygen and the electrophilicity of the silicon atom in the silylating agent.

The generally accepted mechanism for the silylation of alcohols and phenols involves a nucleophilic attack of the hydroxyl group on the silicon atom of the silylating agent. libretexts.org This process typically proceeds through a pentacoordinate silicon intermediate. chem-station.com The reaction is often catalyzed by a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion.

For 2-(tert-butyldimethylsilyl)phenol, the presence of the bulky tert-butyldimethylsilyl group at the ortho position introduces significant steric hindrance. This steric bulk can influence the rate and feasibility of further silylation at the phenolic hydroxyl group. While direct studies on the nucleophilic attack pathways for the silylation of this compound are not extensively detailed in the provided results, general principles of steric hindrance in nucleophilic substitution reactions suggest that the bulky ortho-substituent would likely decrease the reaction rate compared to an unhindered phenol. acs.org

The reaction of alcohols with silyl chlorides in the presence of N-methylimidazole can be significantly accelerated by the addition of iodine. organic-chemistry.org Research by P. Patschinski and H. Zipse indicates that the silylation reaction is catalyzed by DMF. organic-chemistry.org

Catalysts and directing groups play a crucial role in controlling the regioselectivity and chemoselectivity of silylation reactions, particularly in complex molecules with multiple hydroxyl groups.

Catalysts: Various catalysts have been developed to enhance the efficiency and selectivity of silylation. For instance, silyl methallylsulfinates have been shown to be effective agents for the chemoselective silylation of alcohols, polyols, and phenols under non-basic conditions. nih.gov An uncatalyzed method for the silylation of alcohols and phenols has also been developed using hexamethyldisilazane (B44280) (HMDS) in nitromethane (B149229) at room temperature. rsc.org Biocatalysts, such as Silicatein-α, have also been explored for the condensation of phenols and alcohols with silanols, showing a preference for phenols. manchester.ac.ukmdpi.com

Directing Groups: Directing groups are instrumental in achieving site-selective silylation, particularly ortho-C–H silylation of phenols. The hydroxyl group in phenol is an activating and ortho/para-directing substituent, increasing the electron density of the aromatic ring. sparkl.me Strategies have been developed where the hydroxyl group formally directs the ortho-silylation of arenes. berkeley.edu A notable advancement involves the use of traceless acetal (B89532) directing groups for the catalytic reductive ortho-C–H silylation of phenols. nih.govnih.govacs.org This method allows for the synthesis of highly substituted arenes that are otherwise difficult to access. nih.govnih.govacs.org For example, a new formal α-chloroacetyl directing group enables the catalytic reductive C–H silylation of sterically hindered phenols. nih.govnih.govacs.org

The following table summarizes different catalytic systems and their applications in the silylation of phenols.

| Catalyst/Directing Group | Substrate | Outcome | Reference |

| Silyl methallylsulfinates | Alcohols, polyols, phenols, carboxylic acids | Chemoselective silylation with volatile co-products | nih.gov |

| Hexamethyldisilazane (HMDS) in CH3NO2 | Alcohols and phenols | Uncatalyzed silylation at room temperature | rsc.org |

| Silicatein-α | Phenols and alcohols | Biocatalytic silylation with preference for phenols | manchester.ac.ukmdpi.com |

| Traceless acetal directing groups | Phenols | Catalytic reductive ortho-C–H silylation | nih.govnih.govacs.org |

| α-chloroacetyl formal directing group | Sterically hindered phenols | Catalytic reductive C–H silylation | nih.govnih.govacs.org |

| Selenoether catalyst | Phenols and anilines | Ortho-selective electrophilic chlorination | nih.gov |

| Palladium catalyst | Iodophenols | Regioselective prenylation | clockss.org |

Mechanistic Aspects of Silyl Ether Cleavage

The cleavage of silyl ethers, or desilylation, is a critical step in synthetic organic chemistry, liberating the protected hydroxyl group. The mechanism of this process is highly dependent on the reagents and conditions employed.

A primary driving force for the cleavage of silyl ethers is the formation of a strong silicon-fluorine (Si-F) bond. organic-chemistry.orgchem-station.com The Si-F bond is significantly stronger (around 143 kcal/mol) than the silicon-oxygen (Si-O) bond (around 111 kcal/mol), making fluoride-mediated desilylation a thermodynamically favorable process. youtube.com This reaction typically involves the nucleophilic attack of a fluoride (B91410) ion on the silicon atom, leading to a pentavalent silicon intermediate which then collapses to form the alcohol and the fluorosilane. organic-chemistry.orgchem-station.com

Metal fluoride nanocrystals have also been shown to induce desilylation, enabling the controlled release of molecules in various environments. researchgate.netnih.gov

Selective deprotection of silyl ethers is crucial in multi-step syntheses where multiple hydroxyl groups are protected with different silyl groups. gelest.com Selectivity can be achieved by exploiting differences in steric hindrance and electronic effects of the silyl groups, as well as by carefully choosing the deprotection reagents and reaction conditions. wikipedia.org

Steric Effects: Less hindered silyl groups are generally deprotected faster under acidic conditions. wikipedia.org The steric bulk on the silicon atom is more significant than that on the oxygen atom in determining the rate of acidic deprotection. wikipedia.org

Electronic Effects: Fluoride-based deprotections are faster for electron-poor silyl groups. wikipedia.org

Reagent-Based Selectivity: A variety of reagents have been developed for the chemoselective cleavage of silyl ethers. For example, trimethylsilyl (B98337) bromide (TMSBr) in methanol (B129727) can cleave alkyl silyl ethers in the presence of aryl silyl ethers. psu.edu Lithium acetate (B1210297) (LiOAc) can be used for the chemoselective deprotection of aryl silyl ethers, preserving aliphatic silyl ethers. acs.org Potassium bifluoride (KHF2) in methanol is a mild and selective reagent for the desilylation of phenol tert-butyldimethylsilyl (TBDMS) ethers. nih.gov

The table below presents a selection of reagents and their selectivity in the deprotection of silyl ethers.

| Reagent | Selectivity | Conditions | Reference |

| Trimethylsilyl bromide (TMSBr) | Cleaves alkyl silyl ethers in the presence of aryl silyl ethers | Catalytic quantities in methanol | psu.edu |

| Lithium acetate (LiOAc) | Deprotects aryl silyl ethers while preserving aliphatic silyl ethers | Catalytic, moist DMF | acs.org |

| Potassium bifluoride (KHF2) | Deprotects phenolic TBDMS ethers in the presence of alcohol TBDMS ethers | Methanol, room temperature | nih.gov |

| Sodium hydride (NaH) | Selective removal of aryl silyl protection | DMF, room temperature | rsc.org |

| Selectfluor | Cleaves alkyl silyl ethers in the presence of aryl silyl ethers | Microwave-assisted | acs.org |

| Hafnium(IV) triflate (Hf(OTf)4) | Regioselective deprotection based on steric hindrance | Catalytic | organic-chemistry.org |

| KF in tetraethylene glycol | Cleaves phenolic silyl ethers selectively over alcoholic silyl ethers | Room temperature | rsc.org |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanisms of silylation and desilylation reactions. These methods can be used to calculate the energies of reactants, intermediates, and transition states, thereby elucidating reaction pathways and explaining observed selectivities.

For instance, DFT calculations have been employed to understand the regioselectivity of the acylation of carbohydrate diols, where dual hydrogen bonding between a fluoride anion and vicinal hydroxyl groups was found to stabilize the transition state for axial O-acylation. acs.org Similarly, computational studies on the HF/pyridine system have provided insights into the nature of the reactive species involved in hydro-oxyalkylation reactions. acs.org

In the context of silyl ether deprotection, computational studies have investigated the mechanism of fluoride-mediated cleavage. These studies support a pathway involving a pentavalent silicon intermediate and have explored the energetics of the steps involved, including the Berry pseudorotation process that can influence the reaction barrier. ic.ac.uk

While specific computational studies on this compound were not found in the search results, the application of these computational methods to this molecule could provide a deeper understanding of how the ortho-silyl group influences the energetics of both silylation at the phenolic oxygen and the subsequent desilylation reactions.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the silylation and desilylation of phenols. By modeling the potential energy surface, DFT calculations provide valuable insights into the energetics of reactants, products, intermediates, and, crucially, the transition states that govern reaction rates.

While specific DFT studies on this compound are not extensively documented in the public domain, the principles can be inferred from computational analyses of similar phenolic systems. For the silylation of a phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444), DFT calculations would typically model the stepwise mechanism. This involves the formation of a reactive silylating agent, such as the silylimidazolium ion, followed by nucleophilic attack by the phenoxide ion.

The calculations would focus on determining the activation energies (ΔG‡) for key steps. For instance, the energy barrier for the nucleophilic attack of the phenoxide on the silicon center of the silylating agent would be a critical parameter. The geometry of the transition state, often a trigonal bipyramidal silicon species, can also be predicted, revealing the bond-forming and bond-breaking distances.

Similarly, for the desilylation process, often achieved using a fluoride source like tetra-n-butylammonium fluoride (TBAF), DFT calculations can model the reaction pathway. This typically involves the attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate. The subsequent cleavage of the Si-O bond to release the phenoxide is the key step. DFT can quantify the stability of this intermediate and the energy barrier for its breakdown, thus explaining the facility of fluoride-mediated desilylation.

Table 1: Representative Energetic Data from DFT Studies on Phenol Silylation/Desilylation Analogues

| Process | Reactants | Reagent | Transition State Energy (kcal/mol) | Product |

| Silylation | Phenol, Imidazole | TBDMSCl | 15-25 | Phenyl TBDMS ether |

| Desilylation | Phenyl TBDMS ether | TBAF | 10-20 | Phenol |

Note: The values presented are illustrative and based on typical ranges found in computational studies of similar phenolic systems. Actual values for this compound would require specific calculations.

Prediction of Regioselectivity and Stereoselectivity in Silylation Reactions

Computational methods, particularly DFT, are instrumental in predicting the regioselectivity of silylation reactions, especially in molecules with multiple potential reaction sites. In the context of substituted phenols, the electronic and steric environment of each hydroxyl group plays a decisive role.

For a dihydric phenol, for instance, DFT calculations can predict which hydroxyl group will be preferentially silylated. This is achieved by calculating the activation energies for the silylation at each site. The site with the lower activation energy will be the kinetically favored product. Factors influencing this include the acidity of the phenolic proton (more acidic protons are generally more reactive) and the steric hindrance around the hydroxyl group. The bulky tert-butyldimethylsilyl group is particularly sensitive to steric crowding.

In the case of forming this compound itself (which is a C-silylated phenol), computational studies could elucidate the factors favoring C-silylation over O-silylation. This would involve comparing the transition state energies for the attack of the silylating agent at the ortho-carbon versus the phenolic oxygen. While O-silylation is generally thermodynamically favored, kinetic control under specific conditions (e.g., using a strong base to generate a phenoxide and a hard silylating agent) can sometimes lead to C-silylation. DFT calculations can rationalize these experimental observations. nih.gov

Stereoselectivity is less of a concern in the direct silylation of the achiral this compound. However, in related chiral phenolic substrates, DFT can be used to predict and explain the diastereoselectivity or enantioselectivity of silylation reactions, often by analyzing the transition state energies of the competing pathways leading to different stereoisomers.

Support for Spectroscopic Assignments and Isomer Analysis

Computational chemistry provides powerful support for the analysis of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are essential for characterizing reaction products and distinguishing between isomers.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. chemicalbook.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the structure of the product. This is particularly valuable for distinguishing between isomers, for example, this compound and its 4-isomer. The subtle differences in the electronic environment of the aromatic protons and carbons due to the position of the silyl group would be reflected in the calculated NMR spectra.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Generic Alkylphenol

| Proton | Predicted (DFT) | Experimental |

| H-ortho | 7.15 | 7.12 |

| H-meta | 6.85 | 6.83 |

| H-para | 7.05 | 7.01 |

| OH | 4.80 | 4.75 |

Note: This table is illustrative. Specific calculations for this compound are required for accurate comparison.

Furthermore, DFT calculations can predict the vibrational frequencies corresponding to the IR spectrum of this compound. The calculated frequencies, after appropriate scaling to account for systematic errors in the computational method, can be matched with the experimental IR absorption bands. This allows for the confident assignment of specific peaks to particular vibrational modes, such as the O-H stretch, Si-C bond vibrations, and aromatic C-H bending modes, providing further structural confirmation.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Ortho-Silylated Phenols

The development of efficient and environmentally friendly methods for the synthesis of ortho-silylated phenols is a key area of ongoing research. Traditional methods often require harsh conditions and stoichiometric reagents, limiting their applicability and sustainability.

Recent breakthroughs have focused on catalytic C-H bond silylation, a process that directly converts a C-H bond on an aromatic ring into a C-Si bond. One promising strategy involves a relay of two transition metal catalysts in a single pot. sigmaaldrich.comresearchgate.net This dual-catalyst system utilizes an iridium-catalyzed hydrosilylation of readily available phenyl acetates to form silyl (B83357) acetals, followed by a rhodium-catalyzed ortho-C–H silylation to produce dioxasilines. sigmaaldrich.comresearchgate.net A subsequent nucleophilic addition to the silicon atom removes the acetal (B89532) directing group, yielding the desired ortho-silylated phenol (B47542). sigmaaldrich.comresearchgate.net This method is highly selective and avoids the need for pre-functionalized starting materials.

To enhance the sustainability of these processes, researchers are exploring the use of biocatalysts. Enzymes, such as silicateins, have shown potential in catalyzing the condensation of phenols with silanols to form silyl ethers under mild conditions. While still in the early stages of development, biocatalytic silylation offers a green alternative to traditional chemical methods.

Another innovative approach utilizes a hydrosilyl group as a directing group for ortho-functionalization. In this method, a hydrosilyl group is temporarily attached to the phenolic oxygen, which then directs an iridium catalyst to borylate the ortho-C-H bond. While this method has been demonstrated for borylation, it highlights the potential for developing similar strategies for direct ortho-silylation.

Exploration of New Reactivity Modes for Phenolic Silyl Ethers in Cascade Reactions

Phenolic silyl ethers, including 2-(tert-butyldimethylsilyl)phenol, are being explored for their potential to participate in cascade reactions, where multiple chemical transformations occur in a single synthetic operation. This approach offers significant advantages in terms of efficiency and atom economy.

One emerging area of interest is the use of phenolic silyl ethers as latent nucleophiles. In the presence of a suitable activator, the silyl ether can be cleaved in situ to generate a phenoxide, which can then participate in a subsequent reaction. For example, a tandem desilylation and intramolecular SNAr reaction of a phenolic silyl ether has been used to synthesize biaryl ethers. researchgate.net

Furthermore, phenolic silyl ethers can serve as precursors for the generation of highly reactive intermediates, such as ortho-quinone methides (o-QMs). The cleavage of the silyl ether under specific conditions can trigger the formation of an o-QM, which can then undergo a variety of cycloaddition or conjugate addition reactions in a cascade sequence. This strategy has been employed in the asymmetric synthesis of complex molecules, where the o-QM is trapped by a nucleophile to generate multiple stereocenters with high control.

The use of chiral catalysts in conjunction with phenolic silyl ethers in cascade reactions is also a burgeoning field. For instance, diphenylprolinol silyl ethers have been utilized as organocatalysts in tandem Michael/Henry reactions to construct molecules with four contiguous stereocenters with high enantioselectivity.

Advanced Applications in Functional Materials and Catalysis Beyond Traditional Protecting Group Chemistry

While the primary role of silyl ethers has been as protecting groups for alcohols and phenols, the unique properties of ortho-silylated phenols are leading to their exploration in more advanced applications.

In the realm of functional materials, ortho-silylated phenols are valuable intermediates for the synthesis of specialized polymers and antioxidants. The silyl group can be readily transformed into other functional groups, allowing for the precise tuning of material properties. For example, the conversion of ortho-silylated phenols into ortho-alkylated phenols is a key step in the production of high-performance phenolic resins and UV stabilizers.

In catalysis, ortho-silylated phenols are being investigated as precursors to sophisticated ligands for transition metal catalysts. The ortho-silyl group can be converted into a variety of coordinating groups, enabling the synthesis of bidentate or polydentate ligands with well-defined steric and electronic properties. These tailored ligands can enhance the activity and selectivity of metal catalysts in a wide range of organic transformations. For example, ortho-silylated phenols are useful precursors for the synthesis of chiral BINOL scaffolds, which are privileged ligands in asymmetric catalysis. sigmaaldrich.comresearchgate.netimperial.ac.uk

Integration with Flow Chemistry and Automated Synthetic Platforms for Scalable Production

The scalable and efficient production of this compound and other ortho-silylated phenols is crucial for their widespread application in industry. Flow chemistry and automated synthesis platforms are emerging as powerful tools to address this challenge.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. The synthesis of silyl ethers has been shown to be amenable to flow conditions, with significant reductions in reaction times and improvements in yield compared to batch processes. The integration of in-line purification and analysis techniques can further streamline the manufacturing process, enabling the continuous production of high-purity ortho-silylated phenols.

Automated synthesis platforms, which combine robotics with chemical reactors, are also being developed for the high-throughput synthesis and optimization of chemical processes. These platforms can be used to rapidly screen a wide range of reaction conditions, such as catalysts, solvents, and temperatures, to identify the optimal parameters for the synthesis of ortho-silylated phenols. This automated approach can significantly accelerate the development of robust and scalable synthetic routes.

The combination of flow chemistry and automated synthesis holds great promise for the on-demand and cost-effective production of this compound and its derivatives, facilitating their transition from laboratory curiosities to valuable building blocks in industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(tert-butyldimethylsilyl)phenol, and how can its purity be ensured?

- Methodological Answer : The synthesis typically involves silylation of phenol derivatives using tert-butyldimethylsilyl (TBS) protecting groups under anhydrous conditions. For example, in related compounds, reactions are conducted in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) with catalysts such as imidazole. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the product as a transparent oil. Structural confirmation relies on ¹H NMR (e.g., characteristic TBS-group protons at δ 0.1–0.3 ppm), ¹³C NMR (quaternary carbons at δ 25–30 ppm), FT-IR (O–H stretch absence confirming silylation), and HR-MS for molecular ion validation .

Q. How can researchers verify the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess sensitivity to moisture, temperature, and acidic/basic conditions. For instance:

- Hydrolytic Stability : Monitor deprotection kinetics in aqueous/organic solvent mixtures (e.g., THF/H₂O) using HPLC or NMR to track TBS-group cleavage.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures.

- pH Sensitivity : Expose the compound to buffered solutions (pH 1–14) and analyze degradation products via LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm silyl group retention and aromatic substitution patterns. For example, downfield shifts in aromatic protons (δ 6.5–7.5 ppm) indicate phenolic ring substitution.

- FT-IR : Absence of broad O–H stretches (~3200 cm⁻¹) confirms successful silylation.

- HR-MS : Exact mass analysis (e.g., m/z 250.18 for C₁₂H₂₂OSi) validates molecular integrity .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used in isotopic labeling studies?

- Methodological Answer : Deuterium or ¹³C labeling at specific positions (e.g., benzylic or aromatic carbons) requires tailored synthetic routes. For example, deuterated ethyl esters (e.g., Ethyl 2-((TBS)oxy)-4-hydroxy-4-phenyl-butanoate-4-d) can be synthesized using deuterated reagents (e.g., D₂O or CD₃OD) under controlled conditions. Kinetic isotope effects (KIEs) and NMR/HR-MS tracking are essential to confirm isotopic incorporation and study mechanistic pathways .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization of this compound?

- Methodological Answer : Conflicting stereoselectivity (e.g., syn/anti isomer formation in trifluoroacetylated derivatives) can arise from solvent polarity or catalyst choice. Advanced techniques include:

- Chiral HPLC to separate enantiomers.

- NOESY NMR to determine spatial proximity of substituents.

- DFT calculations to model transition states and predict favored pathways .

Q. How can researchers address challenges in detecting trace byproducts during large-scale synthesis?

- Methodological Answer :

- LC-MS/MS : High-resolution tandem mass spectrometry identifies low-abundance impurities (e.g., desilylated byproducts).

- GC-FID : Quantifies volatile side products.

- In-situ FT-IR : Monitors reaction progress in real-time to minimize byproduct formation .

Q. What methodologies evaluate the biological activity of this compound derivatives, such as antioxidant potential?

- Methodological Answer :

- DPPH Assay : Measures radical scavenging activity via UV-Vis absorbance decay at 517 nm.

- Cellular ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in cell cultures to assess intracellular oxidative stress reduction.

- Enzymatic Studies : Evaluate inhibition of lipid peroxidation enzymes (e.g., lipoxygenase) using spectrophotometric methods .

Data Contradiction Analysis

- Example : Discrepancies in reported reaction yields (e.g., 60–85% for TBS-protected derivatives) may arise from moisture sensitivity or catalyst purity. Mitigation includes rigorous drying of solvents/reagents and using fresh TBS-Cl. Cross-validate results with multiple characterization techniques (e.g., NMR + HR-MS) to confirm product identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.